4-(1-Aminoethyl)pyridin-2-ol
Overview
Description
4-(1-Aminoethyl)pyridin-2-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group at the 4-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-hydroxypyridine with an appropriate aminoethylating agent under controlled conditions. For example, the reaction can be carried out using 2-hydroxypyridine and ethylenediamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Aminoethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridin-2-one derivatives, while reduction of the amino group may produce N-alkylated pyridine derivatives .
Scientific Research Applications
4-(1-Aminoethyl)pyridin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyridin-2-ol: Similar to 4-(1-Aminoethyl)pyridin-2-ol but lacks the aminoethyl group.
4-(1-Aminoethyl)pyridine: Similar but lacks the hydroxyl group at the 2-position.
2-Amino-4-(1-hydroxyethyl)pyridine: Similar but has the amino and hydroxyl groups at different positions.
Uniqueness: this compound is unique due to the presence of both an aminoethyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-aminoethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-2-3-9-7(10)4-6/h2-5H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNKUUNOHHNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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